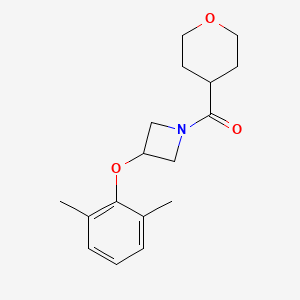![molecular formula C11H9ClN2O4 B5379425 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5379425.png)
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, also known as AG1478, is a synthetic small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell growth and proliferation. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This prevents the activation of downstream signaling pathways that promote cell growth and proliferation. 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid specifically targets the EGFR and does not affect other receptor tyrosine kinases, making it a selective inhibitor.
Biochemical and Physiological Effects:
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which are crucial steps in metastasis. 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to inhibit EGFR activity in a dose-dependent manner. However, 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic potential. Additionally, 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid can only be used for in vitro experiments and cannot be administered to animals or humans due to its toxicity.
将来の方向性
There are several future directions for research on 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid. Another area of research is the investigation of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems that can improve the pharmacokinetics and bioavailability of 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid is also an area of interest.
合成法
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid can be synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with hydrazine hydrate to form the hydrazone intermediate, which is further reacted with chloroacetyl chloride to yield 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid.
科学的研究の応用
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been widely used in scientific research to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has also been used to study the downstream signaling pathways activated by EGFR and their contribution to cancer progression.
特性
IUPAC Name |
(Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c12-8-5-6(1-2-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-5H,(H2,13,18)(H,14,15)(H,16,17)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMLVFCEMHZKL-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)
![N-(4-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379389.png)
![4-[(4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5379401.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5379405.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide](/img/structure/B5379417.png)
![1-allyl-4-[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B5379426.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5379429.png)